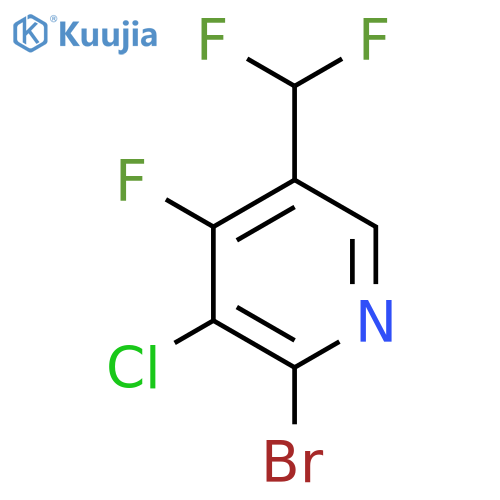Cas no 1805157-59-8 (2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine)

1805157-59-8 structure
商品名:2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine
CAS番号:1805157-59-8
MF:C6H2BrClF3N
メガワット:260.438990116119
CID:4858520
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine
-
- インチ: 1S/C6H2BrClF3N/c7-5-3(8)4(9)2(1-12-5)6(10)11/h1,6H
- InChIKey: VSCHLKNYAKYACC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=C(C=N1)C(F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063168-1g |
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine |
1805157-59-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1805157-59-8 (2-Bromo-3-chloro-5-(difluoromethyl)-4-fluoropyridine) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
